Linearol

Beschreibung

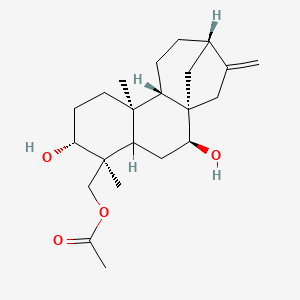

from Sideritis sp (Lamiaceae); structure in first source

Eigenschaften

CAS-Nummer |

37720-82-4 |

|---|---|

Molekularformel |

C22H34O4 |

Molekulargewicht |

362.5 g/mol |

IUPAC-Name |

[(1R,2S,5S,6R,9S,10S,13S)-2,6-dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate |

InChI |

InChI=1S/C22H34O4/c1-13-10-22-11-15(13)5-6-16(22)20(3)8-7-18(24)21(4,12-26-14(2)23)17(20)9-19(22)25/h15-19,24-25H,1,5-12H2,2-4H3/t15-,16-,17?,18+,19-,20-,21+,22-/m0/s1 |

InChI-Schlüssel |

FOSUPIBQARPELG-FOYJWTFCSA-N |

Isomerische SMILES |

CC(=O)OC[C@]1([C@@H](CC[C@@]2(C1C[C@@H]([C@]34[C@H]2CC[C@@H](C3)C(=C)C4)O)C)O)C |

Kanonische SMILES |

CC(=O)OCC1(C(CCC2(C1CC(C34C2CCC(C3)C(=C)C4)O)C)O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Linearol; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Linalool in Cancer Cells

Disclaimer: This technical guide focuses on the compound "Linalool." Initial research indicated a limited amount of information available for "Linearol" in the context of cancer cell mechanisms. It is presumed that the user may have intended to inquire about the more extensively researched compound, Linalool, a naturally occurring terpene alcohol with significant documented anti-cancer properties.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular mechanisms by which linalool exerts its cytotoxic effects on cancer cells. The information presented is collated from various scientific studies and includes quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

Core Mechanisms of Action

Linalool exhibits its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3][4] These processes are often mediated by the generation of reactive oxygen species (ROS) and the modulation of critical signaling pathways.[5]

Induction of Apoptosis

Linalool triggers programmed cell death, or apoptosis, in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. A key event in linalool-induced apoptosis is the loss of mitochondrial membrane potential, which leads to the release of cytochrome c and subsequent activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP). Furthermore, linalool has been shown to upregulate the expression of death receptors DR4 and DR5, enhancing TRAIL-induced apoptosis in prostate cancer cells. The pro-apoptotic protein Bax is also upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further promoting cell death.

Cell Cycle Arrest

Linalool has been demonstrated to cause cell cycle arrest at different phases in various cancer cell types. For instance, it induces G0/G1 phase arrest in leukemia (U937), hepatocellular carcinoma (HepG2), and prostate cancer (22Rv1) cells, while causing G2/M phase arrest in cervical cancer (HeLa) cells. This cell cycle blockade is orchestrated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21, p27, p16, and p18, and the tumor suppressor protein p53. The upregulation of these proteins leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

Oxidative Stress

A significant mechanism underlying linalool's anticancer activity is the induction of oxidative stress specifically within cancer cells. Linalool treatment leads to an increase in intracellular reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways. This cancer-specific induction of oxidative stress is a key factor in its selective cytotoxicity.

Modulation of Signaling Pathways

Linalool's effects on apoptosis and the cell cycle are a consequence of its ability to modulate several key signaling pathways. The Ras/MAPK and Akt/mTOR pathways are notably affected. Linalool has been shown to reduce the activity of Ras and Akt at lower concentrations, while inhibiting mTOR at higher concentrations. The activation of MAPKs such as ERK and JNK, in correlation with ROS generation, also plays a role in its mechanism. Furthermore, the p53 signaling pathway is a crucial mediator of linalool's action, with increased p53 expression leading to the transcription of genes involved in cell cycle arrest and apoptosis.

Anti-Metastatic Effects

Emerging evidence suggests that linalool also possesses anti-metastatic properties. It has been shown to inhibit the migration of non-small cell lung cancer A549 cells.

Quantitative Data: Cytotoxicity of Linalool

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of linalool in various cancer cell lines.

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| U937 | Human Leukemia | 2.59 | |

| HeLa | Human Cervical Cancer | 11.02 | |

| 22Rv1 | Human Prostate Cancer | 3384 | |

| T-47D | Human Breast Cancer | 224 | |

| SW 620 | Human Colorectal Cancer | 222 | |

| Hep G2 | Human Liver Cancer | 290 | |

| KB | Human Oral Squamous Carcinoma | 13 (24h), 24 (48h), 45 (72h) |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability Assay (WST-1)

This protocol is used to assess the cytotoxic effects of linalool on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Linalool

-

96-well microplate

-

Cell Proliferation Reagent WST-1

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treat the cells with various concentrations of linalool and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Shake the plate thoroughly for 1 minute on a shaker.

-

Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after linalool treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Linalool

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with linalool for the desired time.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and quadrants.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle following linalool treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Linalool

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with linalool as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be measured to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins (e.g., p53, p21, caspases) involved in linalool's mechanism of action.

Materials:

-

Linalool-treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to quantify protein expression levels, often normalizing to a loading control like β-actin or GAPDH.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Linalool-induced apoptosis signaling pathway in cancer cells.

Caption: Linalool-induced cell cycle arrest pathway.

Caption: Experimental workflow for apoptosis analysis.

References

- 1. Linalool Induces Cell Cycle Arrest and Apoptosis in Leukemia Cells and Cervical Cancer Cells through CDKIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Linalool Induces Cell Cycle Arrest and Apoptosis in Leukemia Cells and Cervical Cancer Cells through CDKIs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linalool inhibits 22Rv1 prostate cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-cancer mechanisms of linalool and 1,8-cineole in non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Linearol: A Technical Guide for Researchers

An In-depth Examination of a Bioactive Diterpene

This technical guide provides a comprehensive overview of Linearol, a kaurane diterpene with notable biological activities. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, experimental protocols, and implicated signaling pathways.

Core Compound Details

This compound is a diterpene that has been isolated from various plant species, most notably from the genus Sideritis, as well as the brown seaweed Dictyota linearis.[1][2] It is crucial to distinguish between the kaurane diterpene found in terrestrial plants and a diterpenoid with a secodolastane skeleton isolated from seaweed, both of which have been referred to as this compound.[1][2] This guide focuses on the kaurane diterpene due to the greater availability of data on its biological effects.

Chemical Structure and Properties

The chemical identity of this compound is defined by its kaurane diterpene structure.[3] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 37720-82-4 | |

| Molecular Formula | C₂₂H₃₄O₄ | |

| Molecular Weight | 362.50 g/mol | |

| Chemical Class | Kaurane Diterpene | |

| Physical Appearance | Needles | |

| Melting Point | 136.5-137.5 °C | |

| Biological Activity | Antioxidant, Anti-inflammatory, Anti-apoptotic, Anti-cancer |

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-inflammatory and anti-cancer properties being of significant interest to the research community.

Anti-inflammatory Effects and TNF-α Inhibition

A key aspect of this compound's anti-inflammatory action is its ability to inhibit the release of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. The precise mechanism of this inhibition is an active area of research. The following diagram illustrates the general signaling pathway of TNF-α and the proposed point of intervention by this compound.

References

- 1. Structure of this compound, a novel ditrepenoid from the brown seaweed Dictyota linearis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Therapeutic Potential of this compound in Combination with Radiotherapy for the Treatment of Glioblastoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kaurane | C20H34 | CID 9548699 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Isolation of Linearol from Sideritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linearol, a naturally occurring ent-kaurane diterpenoid, has been identified as a significant bioactive compound within various species of the Sideritis genus, commonly known as "mountain tea." This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification from Sideritis plant material, presents quantitative data on isolation yields, and outlines the analytical techniques employed for its structural elucidation. Furthermore, this guide explores the potential biological activities of this compound, including its role in modulating inflammatory signaling pathways.

Introduction

The genus Sideritis, belonging to the Lamiaceae family, comprises over 150 species, many of which are traditionally used in herbal medicine across the Mediterranean region. Phytochemical investigations into these plants have revealed a rich diversity of secondary metabolites, including terpenoids, flavonoids, and essential oils. Among these, the ent-kaurane diterpenoids are a characteristic class of compounds, with this compound being one of the most frequently isolated representatives.[1][2]

This compound has garnered scientific interest due to its potential therapeutic properties, which include antioxidant, anti-inflammatory, and anti-apoptotic effects.[3] This guide serves as a comprehensive resource for researchers and professionals in drug development, providing the foundational knowledge and detailed methodologies required for the isolation and further investigation of this promising natural product.

Physicochemical Properties of this compound

This compound is a diterpene with the chemical formula C₂₂H₃₄O₄ and a molecular weight of 362.51 g/mol . Its structure is based on the ent-kaurane skeleton, a tetracyclic diterpene framework.

| Property | Value |

| Molecular Formula | C₂₂H₃₄O₄ |

| Molecular Weight | 362.51 g/mol |

| Class | ent-kaurane diterpenoid |

| Appearance | Crystalline solid |

| CAS Number | 37720-82-4 |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Sideritis species typically involves solvent extraction followed by chromatographic purification. The following protocols are generalized from published methodologies.[4]

Plant Material and Extraction

-

Plant Material Preparation: Air-dried aerial parts (leaves, stems, and flowers) of a Sideritis species (e.g., Sideritis congesta, Sideritis stricta) are coarsely ground to a powder.

-

Solvent Extraction:

-

Soxhlet Extraction (Method A): The powdered plant material is subjected to exhaustive extraction in a Soxhlet apparatus using a solvent of medium polarity, such as ethyl acetate or acetone.[4] The extraction is typically run for several hours until the solvent in the thimble runs clear.

-

Maceration (Method B): The powdered plant material is soaked in a suitable solvent (e.g., dichloromethane, acetone, or methanol) at room temperature with occasional agitation for a period of 24-48 hours. The process is repeated multiple times to ensure complete extraction.

-

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Column Packing: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable non-polar solvent (e.g., n-hexane or petroleum ether) to create a slurry.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity. A common gradient system starts with 100% n-hexane or petroleum ether and gradually introduces a more polar solvent like ethyl acetate or acetone.

-

Fraction Collection: Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Fractions identified by TLC as containing this compound are combined and further purified using preparative TLC plates coated with silica gel GF₂₅₄.

-

The plates are developed in a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate).

-

The band corresponding to this compound is visualized under UV light (if applicable) or by staining, scraped from the plate, and the compound is eluted from the silica with a polar solvent like ethyl acetate or methanol.

-

-

Crystallization: The purified this compound can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol/water) to obtain a crystalline solid.

Characterization of this compound

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

X-ray Crystallography: Can be used to determine the precise three-dimensional structure of the crystalline compound.

Quantitative Data

The yield of this compound can vary depending on the Sideritis species, the geographical origin of the plant material, and the extraction and purification methods employed. The following table summarizes a reported yield from the literature.

| Sideritis Species | Plant Material (Dry Weight) | Extraction Solvent | Crude Extract Yield | Purified this compound Yield | Reference |

| Sideritis congesta | 350 g | Ethyl Acetate (Soxhlet) | 21 g (neutral fraction) | 200 mg |

Experimental and Logical Workflows

General Workflow for this compound Isolation

Caption: A flowchart illustrating the key stages in the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

Preliminary studies suggest that this compound possesses anti-inflammatory properties. It has been proposed that this compound may exert its effects by modulating pro-inflammatory signaling pathways, potentially through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Caption: A diagram illustrating the proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound represents a promising bioactive compound from the Sideritis genus with potential applications in the pharmaceutical and nutraceutical industries. This technical guide provides a solid foundation for researchers interested in the discovery, isolation, and biological evaluation of this compound. The detailed protocols and compiled data herein are intended to facilitate further research into the therapeutic potential of this natural product. Future studies should focus on optimizing isolation yields, exploring a wider range of Sideritis species, and elucidating the precise molecular mechanisms underlying its biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical profile of the Anatolian Sideritis species with bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Composition and Cytoprotective Properties of the Endemic Sideritis sipylea Boiss Greek Species: A Valorization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

Potential Therapeutic Targets of Linearol: A Technical Guide for Researchers

An In-depth Examination of the Biological Activities and Molecular Mechanisms of a Promising Kaurane Diterpene

Introduction

Linearol, a kaurane diterpene found in various medicinal plants, notably within the Sideritis genus, has garnered scientific interest for its diverse biological activities.[1] Possessing significant anti-inflammatory, antimicrobial, and, most notably, anti-cancer properties, this compound presents a compelling case for further investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action.

Core Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological effects, with its anti-cancer activity against glioblastoma being the most extensively studied. In addition to its cytotoxic and anti-proliferative effects, this compound is recognized for its anti-inflammatory and antimicrobial properties.

Anti-Cancer Activity: Glioblastoma

In vitro studies have shown that this compound is a promising agent for the treatment of glioblastoma (GBM). It has been shown to inhibit cell proliferation, induce cell cycle arrest, and impede the migration of human glioblastoma cell lines.[1][2]

Table 1: Anti-Proliferative Activity of this compound against Glioblastoma Cell Lines [1]

| Cell Line | IC50 (µM) at 72h |

| U87 | 98 |

| T98 | 91 |

IC50 (Half-maximal inhibitory concentration) values were determined using the Trypan Blue Exclusion Assay.

Furthermore, this compound's impact on the cell cycle and migration of glioblastoma cells has been quantified, demonstrating its potential to halt tumor progression.

Table 2: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines [1]

| Cell Line | Treatment Concentration (µM) | Effect on Cell Cycle |

| U87 | 98 | Increase in S phase population (27.4% ± 0.98 vs. 19.45% ± 0.88 in control) |

| T98 | 182 | Increase in S and SubG0/G1 populations |

Table 3: Inhibition of Glioblastoma Cell Migration by this compound

| Cell Line | Treatment Concentration (µM) | % Wound Closure at 72h |

| T98 | 91 | 21.56% ± 1.29 (vs. 84.42% ± 0.84 in control) |

| U87 | 98 | 26.29% ± 2.01 (vs. 51.88% ± 0.16 in control) |

Anti-Inflammatory and Antimicrobial Activities

While the anti-inflammatory and antimicrobial properties of this compound are frequently cited, specific quantitative data, such as IC50 values for cytokine inhibition or Minimum Inhibitory Concentration (MIC) values against various pathogens, are not yet extensively documented in publicly available literature. However, studies on activated macrophages suggest that this compound can regulate pro-inflammatory pathways, including the inhibition of tumor necrosis factor-alpha (TNF-α) release.

Molecular Mechanisms and Signaling Pathways

The therapeutic effects of this compound are underpinned by its interaction with specific cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway has been identified as a key target in its anti-cancer mechanism.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its constitutive activation is a hallmark of many cancers, including glioblastoma. This compound is suggested to exert its anti-glioma effects, at least in part, by inhibiting this pathway. By downregulating NF-κB activity, this compound can potentially suppress the expression of genes that promote tumor growth and survival.

References

Linearol Signaling Pathway Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearol, a naturally occurring kaurane diterpene found in various medicinal plants, including the Sideritis species, has garnered significant scientific interest for its potential therapeutic applications.[1][2] Preclinical studies have demonstrated its anti-proliferative, anti-inflammatory, and antioxidant properties, suggesting its potential as a lead compound in drug development, particularly in oncology and neuroprotection. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its modulation of key signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the proposed signaling cascades and experimental workflows.

Core Signaling Pathways Modulated by this compound

While the precise molecular targets of this compound are still under investigation, current evidence strongly suggests that its biological effects are mediated through the modulation of two central signaling pathways: the NF-κB and Nrf2 pathways. As a kaurane diterpene, this compound's activity aligns with other members of this class that have been shown to exert their anti-inflammatory and antioxidant effects through these pathways.[3][4][5]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, cell proliferation, and survival. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers, including glioblastoma. This compound is proposed to inhibit the canonical NF-κB signaling pathway.

Proposed Mechanism of Action:

In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines and anti-apoptotic proteins.

This compound, like other kaurane diterpenes, is thought to interfere with this cascade by inhibiting the degradation of IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of NF-κB target genes. The upstream modulation may involve the inhibition of IKK activity or other upstream kinases such as NF-κB-inducing kinase (NIK) and Mitogen-Activated Protein Kinases (MAPKs).

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Studies on kaurane diterpenes, including this compound, have demonstrated their ability to activate the Nrf2 pathway. This activation is associated with increased nuclear levels of Nrf2 and subsequent upregulation of antioxidant enzyme expression.

Proposed Mechanism of Action:

This compound may activate the Nrf2 pathway by disrupting the Keap1-Nrf2 interaction. This could occur through direct interaction with Keap1, leading to a conformational change that releases Nrf2, or indirectly by inducing mild oxidative stress that triggers the canonical Nrf2 activation mechanism. The activation of upstream kinases, such as certain MAPKs, could also play a role in Nrf2 phosphorylation and stabilization.

Caption: Proposed activation of the Nrf2 signaling pathway by this compound.

Quantitative Data on this compound's Biological Activity

The following tables summarize the key quantitative data from in vitro studies of this compound, primarily focusing on its effects on glioblastoma cell lines.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| U87 | 72 hours | 98 | |

| T98 | 72 hours | 91 |

Table 2: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines (72h treatment)

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| U87 | Control | 65.4 ± 1.2 | 19.5 ± 0.9 | 15.1 ± 0.8 | |

| U87 | 98 µM this compound | 58.2 ± 1.5 | 27.4 ± 1.0 | 14.4 ± 0.7 | |

| U87 | 196 µM this compound | 50.1 ± 1.8 | 32.6 ± 1.3 | 17.3 ± 0.9 | |

| T98 | Control | 55.2 ± 1.1 | 28.7 ± 0.9 | 16.1 ± 0.7 | |

| T98 | 91 µM this compound | 52.1 ± 1.4 | 33.5 ± 1.1 | 14.4 ± 0.6 | |

| T98 | 182 µM this compound | 48.9 ± 1.6 | 36.8 ± 1.2 | 14.3 ± 0.5 |

Table 3: Effect of this compound on Cell Migration (Wound Closure %) in Glioblastoma Cell Lines

| Cell Line | Treatment | 24 hours | 48 hours | 72 hours | Reference |

| U87 | Control | 25.3 ± 1.5 | 40.1 ± 2.1 | 51.9 ± 2.5 | |

| U87 | 98 µM this compound | 10.2 ± 0.8 | 18.5 ± 1.2 | 26.3 ± 1.7 | |

| T98 | Control | 62.8 ± 3.6 | 74.0 ± 2.9 | 84.4 ± 0.8 | |

| T98 | 91 µM this compound | 6.1 ± 1.8 | 16.1 ± 0.6 | 21.6 ± 1.3 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's biological activity.

Cell Viability Assessment: Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.

Materials:

-

Cell suspension

-

Trypan Blue solution (0.4% in buffered saline)

-

Phosphate-buffered saline (PBS)

-

Hemocytometer

-

Microscope

-

Micropipettes and tips

-

Microcentrifuge tubes

Protocol:

-

Harvest cells and prepare a single-cell suspension.

-

Dilute the cell suspension in PBS to an appropriate concentration for counting.

-

In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).

-

Incubate the mixture at room temperature for 1-2 minutes.

-

Carefully load 10 µL of the mixture into a clean hemocytometer.

-

Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

-

Calculate cell viability using the following formula:

-

% Viability = (Number of viable cells / Total number of cells) x 100

-

Caption: Experimental workflow for the Trypan Blue Exclusion Assay.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining

This technique quantifies the DNA content of individual cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cell suspension

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest cells and wash once with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Deconvolute the resulting DNA content histogram using appropriate software to determine the percentage of cells in each phase of the cell cycle.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pharmacokinetics and Bioavailability of Linearol: A Technical Guide

Disclaimer: As of late 2025, publicly available literature does not contain specific pharmacokinetic or bioavailability data for the kaurane diterpene, Linearol. While some in vitro studies have demonstrated its potential as an anti-glioma agent and suggested its ability to cross the blood-brain barrier via passive diffusion, its absorption, distribution, metabolism, and excretion (ADME) profile has not been formally characterized.[1]

This document, therefore, serves as a comprehensive template for a technical guide on the pharmacokinetics and bioavailability of a novel compound, using "this compound" as a placeholder. It is designed for researchers, scientists, and drug development professionals to provide a framework for the presentation and interpretation of pharmacokinetic data once it becomes available. The experimental protocols and data presented herein are representative examples based on standard practices in the field.

Introduction

This compound is a kaurane diterpene with a molecular weight of 362.5 Daltons, isolated from plants of the genus Sideritis.[1][2] It has demonstrated significant in vitro anti-proliferative and anti-migratory effects in glioblastoma cell lines.[1][2] Preliminary assessments suggest that its low molecular weight and lipophilic nature may allow it to cross the blood-brain barrier, a critical attribute for therapies targeting central nervous system malignancies. However, a thorough understanding of its pharmacokinetic (PK) and bioavailability profile is essential for its further development as a therapeutic agent.

This guide provides a structured overview of the methodologies used to characterize the ADME properties of this compound and presents a hypothetical summary of its pharmacokinetic parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These characteristics are fundamental to its pharmacokinetic behavior.

| Property | Value | Significance |

| Molecular Formula | C₂₂H₃₄O₄ | Defines the elemental composition. |

| Molecular Weight | 362.5 g/mol | Influences diffusion and membrane transport. |

| LogP (calculated) | 3.5 | Indicates high lipophilicity, suggesting good membrane permeability. |

| pKa | Not Available | Would determine the ionization state at physiological pH. |

| Aqueous Solubility | Poor | May impact dissolution and oral absorption. |

Pharmacokinetic Profile

The following tables summarize hypothetical pharmacokinetic parameters of this compound following intravenous and oral administration in a preclinical model (e.g., Sprague-Dawley rats).

Table 3.1: Intravenous Administration (1 mg/kg)

| Parameter | Unit | Mean Value (± SD) | Description |

| C₀ | ng/mL | 250 (± 35) | Initial plasma concentration. |

| AUC₀-inf | ng·h/mL | 850 (± 120) | Total drug exposure. |

| t₁/₂ | h | 4.2 (± 0.8) | Elimination half-life. |

| CL | L/h/kg | 1.18 (± 0.2) | Clearance. |

| Vd | L/kg | 7.3 (± 1.5) | Volume of distribution. |

Table 3.2: Oral Administration (10 mg/kg)

| Parameter | Unit | Mean Value (± SD) | Description |

| Cmax | ng/mL | 150 (± 45) | Maximum plasma concentration. |

| Tmax | h | 1.5 (± 0.5) | Time to reach Cmax. |

| AUC₀-t | ng·h/mL | 1275 (± 210) | Drug exposure up to the last measurement. |

| F (%) | % | 15 (± 4) | Absolute bioavailability. |

Experimental Protocols

Detailed methodologies for the key experiments that would be cited to generate the data above are provided here.

In Vivo Pharmacokinetic Study

-

Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

-

Housing: Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Drug Formulation:

-

Intravenous (IV): this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 0.5 mg/mL.

-

Oral (PO): this compound is suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 2 mg/mL.

-

-

Dosing:

-

The IV group receives a single bolus dose of 1 mg/kg via the tail vein.

-

The PO group receives a single dose of 10 mg/kg via oral gavage.

-

-

Blood Sampling: Approximately 200 µL of blood is collected from the jugular vein into heparinized tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) is established at 1 ng/mL.

Bioavailability Calculation

Absolute bioavailability (F) is calculated using the dose-normalized Area Under the Curve (AUC) values from the IV and PO studies, according to the following formula:

F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for a typical in vivo pharmacokinetic study.

Hypothetical Metabolic Pathway

This compound, as a diterpene, is likely to undergo Phase I and Phase II metabolism in the liver. A hypothetical metabolic pathway is depicted below.

Discussion and Future Directions

The hypothetical pharmacokinetic profile of this compound, characterized by moderate clearance and a large volume of distribution, suggests extensive tissue distribution. The low oral bioavailability (F=15%) could be attributed to poor aqueous solubility, significant first-pass metabolism, or both.

Future research should focus on:

-

In Vitro Metabolism: Utilizing human liver microsomes to identify the specific CYP450 enzymes responsible for this compound's metabolism.

-

Permeability Studies: Employing Caco-2 cell monolayers to assess intestinal permeability and identify potential efflux transporter interactions.

-

Formulation Development: Exploring novel drug delivery systems, such as nanoparticles or lipid-based formulations, to enhance the oral bioavailability of this compound.

-

Tissue Distribution: Conducting studies to quantify this compound concentrations in various tissues, particularly in brain tissue, to confirm its ability to cross the blood-brain barrier.

By systematically addressing these areas, a comprehensive understanding of this compound's pharmacokinetic profile can be achieved, paving the way for its potential clinical development.

References

Linearol's Impact on Cellular Apoptosis: A Technical Guide

Disclaimer: The current body of scientific literature has limited in-depth research specifically elucidating the direct effects of Linearol on the core molecular pathways of cellular apoptosis. This guide synthesizes the available data on this compound's anti-proliferative and cell cycle effects in glioblastoma cell lines, which are often linked to apoptotic processes. Further research is required to fully characterize the specific mechanisms of this compound-induced apoptosis.

Executive Summary

This compound, a kaurane diterpene, has demonstrated anti-glioma properties in vitro. Studies on human glioblastoma cell lines, U87 and T98, indicate that this compound inhibits cell proliferation and viability in a dose-dependent manner.[1] Furthermore, it induces cell cycle arrest, particularly at the S phase, and inhibits cell migration.[1] While these effects are hallmarks of anti-cancer agents that often lead to apoptosis, the precise signaling cascades within the apoptotic pathways directly modulated by this compound have yet to be fully elucidated. This document provides a comprehensive overview of the existing quantitative data, experimental methodologies, and a visualization of the currently understood effects of this compound, alongside generalized models of the core apoptotic pathways for contextual understanding.

Quantitative Data Summary

The anti-proliferative effects of this compound on human glioblastoma cell lines have been quantified, providing key metrics for its efficacy.

Table 2.1: IC50 Values of this compound in Glioblastoma Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined after 72 hours of treatment.

| Cell Line | IC50 Value (µM) |

| U87 | 98 |

| T98 | 91 |

| Data sourced from Zoi et al., 2023.[1] |

Table 2.2: Effect of this compound on Cell Cycle Distribution in U87 Glioblastoma Cells

Flow cytometry analysis revealed changes in the distribution of U87 cells across the cell cycle phases after 72 hours of treatment with this compound at its IC50 concentration.

| Cell Cycle Phase | Control (%) | This compound (98 µM) (%) |

| S Phase | 19.45 ± 0.88 | 27.4 ± 0.98 |

| Data presented as mean ± standard deviation. Sourced from Zoi et al., 2023.[1] |

Table 2.3: Effect of this compound on Cell Cycle Distribution in T98 Glioblastoma Cells

Treatment of T98 cells with this compound at its IC50 and twice its IC50 concentration for 72 hours resulted in an increase in the S and SubG0/G1 populations.[1]

| Treatment Concentration | S Phase Population Increase | SubG0/G1 Population Increase |

| 91 µM (IC50) | Observed | Observed |

| 182 µM (2x IC50) | Observed | Observed |

| Qualitative observations from Zoi et al., 2023. |

Table 2.4: Inhibition of Glioblastoma Cell Migration by this compound

The scratch wound healing assay demonstrated a significant decrease in wound closure percentage after 24, 48, and 72 hours of incubation with this compound at the IC50 concentration for both U87 and T98 cell lines.

| Cell Line | Treatment | Time Points of Significant Decrease in Wound Closure |

| U87 | This compound (IC50) | 24h, 48h, 72h |

| T98 | This compound (IC50) | 24h, 48h, 72h |

| Data sourced from Zoi et al., 2023. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effects on glioblastoma cells.

Cell Viability Assessment: Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.

-

Cell Preparation: Human glioblastoma cell lines U87 and T98 are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).

-

Harvesting: Adherent cells are detached using trypsin, and a single-cell suspension is prepared in a serum-free medium or phosphate-buffered saline (PBS).

-

Staining: A 1:1 ratio of the cell suspension is mixed with a 0.4% trypan blue solution.

-

Incubation: The mixture is incubated at room temperature for approximately 3 minutes.

-

Counting: 10 µL of the stained cell suspension is loaded onto a hemocytometer. Both total cells and blue-stained (non-viable) cells are counted under a light microscope.

-

Calculation: Cell viability is calculated as the percentage of viable (unstained) cells relative to the total number of cells.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Cell Preparation and Treatment: U87 and T98 cells are cultured and treated with this compound at desired concentrations (e.g., IC50 and 2x IC50) for 72 hours.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in ice-cold 70% ethanol to permeabilize the cell membranes. This step is crucial for the dye to enter the cells and bind to the DNA.

-

RNA Digestion: The fixed cells are treated with RNase A to ensure that the propidium iodide (PI) dye specifically binds to DNA.

-

DNA Staining: Cells are stained with a propidium iodide solution. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Cell Migration Assessment: Scratch Wound Healing Assay

This method is used to study directional cell migration in vitro.

-

Cell Seeding: U87 and T98 cells are seeded in a culture plate and grown to form a confluent monolayer.

-

Creating the "Scratch": A sterile pipette tip is used to create a linear "wound" or "scratch" in the cell monolayer.

-

Washing: The well is gently washed with fresh medium to remove detached cells.

-

Treatment: The cells are then incubated with a medium containing this compound at the desired concentration (e.g., IC50). A control group is treated with a vehicle.

-

Imaging: The "wound" area is imaged at different time points (e.g., 0, 24, 48, and 72 hours) using a phase-contrast microscope.

-

Analysis: The rate of cell migration is determined by measuring the closure of the scratch over time. This can be quantified by measuring the area or the width of the gap.

Visualization of Signaling Pathways and Workflows

This compound's Effect on the Glioblastoma Cell Cycle

The following diagram illustrates the observed impact of this compound on the cell cycle progression of U87 and T98 glioblastoma cells.

Caption: this compound induces S phase arrest and an increase in the SubG0/G1 population.

Generalized Intrinsic (Mitochondrial) Apoptosis Pathway

This diagram illustrates the general mechanism of the intrinsic apoptotic pathway, which is initiated by intracellular stress signals. The specific involvement of this compound in this pathway has not been experimentally confirmed.

Caption: Overview of the intrinsic apoptosis pathway.

Generalized Extrinsic (Death Receptor) Apoptosis Pathway

This diagram outlines the general mechanism of the extrinsic apoptotic pathway, initiated by extracellular signals. The specific role of this compound in this pathway is currently unknown.

Caption: Overview of the extrinsic apoptosis pathway.

References

Investigating the Anti-inflammatory Properties of Linearol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linearol, a naturally occurring ent-kaurane diterpene predominantly isolated from various species of the Sideritis genus, has garnered scientific interest for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in its evaluation. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the potential of this compound as a novel anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory compounds with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound is a tetracyclic diterpenoid compound that has been identified as a significant constituent of various Sideritis species, which are traditionally used in folk medicine for their anti-inflammatory and other medicinal properties.[2] Preliminary studies suggest that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[1] This guide aims to consolidate the current knowledge on the anti-inflammatory activities of this compound and to provide a detailed technical foundation for future research and development.

Mechanism of Action

The anti-inflammatory effects of this compound are believed to be mediated through its interaction with several key molecular targets involved in the inflammatory cascade. The primary proposed mechanisms include the inhibition of pro-inflammatory enzymes and cytokines, and the modulation of intracellular signaling pathways.

Inhibition of Pro-inflammatory Mediators

Sideritis extracts containing this compound have demonstrated the ability to reduce the production of several key mediators of inflammation. While specific quantitative data for isolated this compound is still emerging, studies on related ent-kaurane diterpenes and extracts rich in this compound indicate a significant inhibitory effect on the following:

-

Nitric Oxide (NO): Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Ent-kaurane diterpenes have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage models.[3]

-

Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine plays a central role in systemic inflammation. The anti-inflammatory activity of this compound is associated with the downregulation of TNF-α.[1]

-

Interleukin-6 (IL-6): Another key pro-inflammatory cytokine, IL-6 is involved in a wide range of inflammatory diseases.

-

Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 is a common target for anti-inflammatory drugs.

Modulation of Signaling Pathways

This compound is hypothesized to exert its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a critical regulator of the inflammatory response. Upon stimulation by inflammatory signals like LPS, the inhibitor of κB (IκB) is degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Ent-kaurane diterpenes have been shown to inhibit the activation of the NF-κB pathway.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathway, which includes kinases such as p38, JNK, and ERK, also plays a crucial role in the inflammatory response by regulating the production of inflammatory mediators.

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

While comprehensive quantitative data for isolated this compound is limited in the current literature, the following table summarizes the reported effects and includes representative data from studies on other ent-kaurane diterpenes to provide a comparative context.

| Inflammatory Mediator | Assay System | Test Compound | IC50 / % Inhibition | Reference |

| Nitric Oxide (NO) | LPS-stimulated BV-2 microglia | ent-kaurane diterpene (Compound 9) | IC50: 7.3 µM | |

| Nitric Oxide (NO) | LPS-stimulated BV-2 microglia | ent-kaurane diterpene (Compound 1) | IC50: 15.6 µM | |

| TNF-α | LPS-stimulated RAW264.7 macrophages | ent-kaurane diterpenes | Significant reduction | |

| IL-6 | LPS-stimulated RAW264.7 macrophages | ent-kaurane diterpenes | Significant reduction | |

| iNOS Expression | LPS-stimulated RAW264.7 macrophages | ent-kaurane diterpenes | Significant inhibition | |

| COX-2 Expression | LPS-stimulated RAW264.7 macrophages | ent-kaurane diterpenes | Significant inhibition |

Note: The data presented for ent-kaurane diterpenes other than this compound are for illustrative purposes to demonstrate the potential potency of this class of compounds. Further studies are required to determine the specific IC50 values for this compound.

Experimental Protocols

This section details the methodologies for key experiments used to assess the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Assays

-

Cell Line: Murine macrophage cell lines such as RAW264.7 or BV-2 are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

-

After the treatment period, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.

-

The plate is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

-

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

The assay is performed according to the manufacturer's instructions.

-

The absorbance is read at the appropriate wavelength, and cytokine concentrations are calculated from a standard curve.

-

After treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, phosphorylated and total forms of NF-κB p65, IκBα, p38, JNK, and ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

The following diagram outlines a typical experimental workflow for in vitro evaluation of this compound's anti-inflammatory activity.

Conclusion and Future Directions

This compound, an ent-kaurane diterpene from Sideritis species, demonstrates significant potential as an anti-inflammatory agent. The available evidence suggests that its mechanism of action involves the inhibition of key pro-inflammatory mediators such as NO, TNF-α, and IL-6, and the suppression of the NF-κB and MAPK signaling pathways.

While these initial findings are promising, further research is necessary to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

Quantitative Analysis: Determination of the specific IC50 values of isolated this compound for the inhibition of various inflammatory markers.

-

In Vivo Studies: Evaluation of the anti-inflammatory efficacy and safety of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound derivatives to identify compounds with enhanced potency and improved pharmacokinetic properties.

A thorough investigation of these areas will be crucial for the development of this compound as a novel, naturally derived therapeutic for the treatment of inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ent-Kaurane diterpenoids from croton tonkinensis inhibit LPS-induced NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

Linearol in Glioblastoma Preclinical Research: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The quest for novel therapeutic agents has led to the investigation of natural compounds with anti-cancer properties. Linearol, a kaurane diterpene, has emerged as a promising candidate in preclinical in vitro studies against glioblastoma. This technical guide synthesizes the current preclinical findings on this compound, detailing its effects on glioblastoma cell lines, outlining experimental methodologies, and presenting the available data in a structured format. While in vivo studies are yet to be published, the existing in vitro evidence suggests that this compound warrants further investigation as a potential therapeutic agent for glioblastoma.

Introduction

Glioblastoma is characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies. The current standard of care, comprising surgical resection followed by radiotherapy and chemotherapy with temozolomide, offers limited survival benefits, underscoring the urgent need for innovative therapeutic strategies. Natural products represent a rich source of structurally diverse compounds with potential anti-cancer activities. This compound, a kaurane diterpene isolated from plants of the genus Sideritis, has demonstrated anti-oxidant, anti-inflammatory, and anti-microbial properties.[1] Recent preclinical investigations have explored its potential as an anti-glioma agent, with initial findings indicating significant activity against human glioblastoma cell lines.[1][2]

In Vitro Efficacy of this compound in Glioblastoma

Preclinical research has thus far focused on the in vitro effects of this compound on established human glioblastoma cell lines, primarily U87 and T98. These studies have consistently demonstrated this compound's ability to inhibit cell proliferation, induce cell cycle arrest, and impede cell migration.[1][2]

Cytotoxicity and Inhibition of Cell Proliferation

This compound exhibits a dose-dependent inhibitory effect on the viability and proliferation of glioblastoma cells. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for different cell lines.

Table 1: IC50 Values of this compound in Human Glioblastoma Cell Lines

| Cell Line | IC50 (µM) at 72h | Assay Used | Reference |

| U87 | 98 | Trypan Blue Exclusion | |

| T98 | 91 | Trypan Blue Exclusion |

Induction of Cell Cycle Arrest

Flow cytometry analysis has revealed that this compound treatment leads to a significant alteration in the cell cycle distribution of glioblastoma cells. Specifically, this compound induces cell cycle arrest at the S phase, thereby inhibiting DNA replication and subsequent cell division. An increase in the SubG0/G1 population is also observed, suggesting the induction of apoptosis.

Table 2: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cells (72h treatment)

| Cell Line | Treatment | % of Cells in S Phase (Increase) | % of Cells in SubG0/G1 (Increase) | Reference |

| U87 | 98 µM this compound | Increased | Increased | |

| U87 | 196 µM this compound | Increased | Increased | |

| T98 | 91 µM this compound | Increased | Increased | |

| T98 | 182 µM this compound | Increased | Increased |

Inhibition of Cell Migration

The invasive nature of glioblastoma is a major contributor to its poor prognosis. The scratch wound healing assay has been employed to assess the effect of this compound on the migratory capacity of glioblastoma cells. These studies have shown that this compound significantly inhibits the migration of both U87 and T98 cells in a time-dependent manner.

Table 3: Effect of this compound on Glioblastoma Cell Migration (Wound Closure %)

| Cell Line | Treatment | 24h | 48h | 72h | Reference |

| U87 | Control | - | - | 51.88 ± 0.16 | |

| U87 | 98 µM this compound | - | - | 26.29 ± 2.01 | |

| T98 | Control | 62.77 ± 3.62 | 73.96 ± 2.86 | 84.42 ± 0.84 | |

| T98 | 91 µM this compound | 6.05 ± 1.76 | 16.06 ± 0.56 | 21.56 ± 1.29 |

Combination Therapy with Radiotherapy

Given that radiotherapy is a cornerstone of glioblastoma treatment, the potential synergistic effects of this compound with radiation have been investigated. In the radio-resistant T98 cell line, pretreatment with this compound followed by irradiation resulted in a greater decrease in cell viability compared to either treatment alone, suggesting a synergistic or additive effect. However, in U87 cells, an antagonistic relationship was observed.

Putative Mechanism of Action

While the precise molecular mechanisms underlying this compound's anti-glioblastoma effects are still under investigation, preliminary evidence points towards the modulation of key signaling pathways involved in cell survival and apoptosis. It has been suggested that this compound may exert its effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in promoting inflammation, cell proliferation, and survival in glioblastoma. By inhibiting NF-κB, this compound may promote apoptosis and sensitize cancer cells to other treatments.

Caption: Putative mechanism of this compound in glioblastoma cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Cell Culture

Human glioblastoma cell lines U87 and T98 are cultured in appropriate media (e.g., DMEM or EMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (Trypan Blue Exclusion)

Caption: Workflow for the Trypan Blue Exclusion Assay.

Cell Cycle Analysis (Flow Cytometry)

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Cell Migration Assay (Scratch Wound Healing)

Caption: Workflow for the Scratch Wound Healing Assay.

Future Directions and Conclusion

The preclinical data gathered to date on this compound's activity against glioblastoma in vitro is promising. The compound effectively reduces cell viability, halts the cell cycle, and inhibits migration in two distinct human glioblastoma cell lines.

However, the current body of research is limited to in vitro models. To advance this compound towards clinical consideration, several critical research gaps must be addressed:

-

In Vivo Efficacy: The foremost priority is to evaluate the anti-tumor efficacy of this compound in preclinical in vivo models of glioblastoma, such as orthotopic xenografts in immunocompromised mice. These studies are essential to determine if the in vitro effects translate to a meaningful therapeutic response in a living organism, and to assess survival benefits.

-

Pharmacokinetics and Blood-Brain Barrier Penetration: A significant hurdle for many potential glioblastoma drugs is their inability to cross the blood-brain barrier (BBB). Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to assess its ability to penetrate the BBB and reach therapeutic concentrations within the brain tumor.

-

Detailed Mechanism of Action: Further molecular studies are required to elucidate the precise signaling pathways modulated by this compound. Investigating its effects on key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and other critical signaling nodes in glioblastoma (e.g., PI3K/Akt, MAPK pathways) will provide a more comprehensive understanding of its mechanism of action.

-

Toxicity and Safety Profile: Comprehensive toxicology studies are necessary to establish the safety profile of this compound and to identify any potential off-target effects.

References

understanding Linearol's role in cell cycle arrest

An In-depth Technical Guide on the Role of Linalool in Cell Cycle Arrest

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linalool, a naturally occurring terpene alcohol found in many flowers and spice plants, has garnered significant attention for its potential therapeutic properties, including its anticancer activities. This guide provides a comprehensive technical overview of the molecular mechanisms by which Linalool induces cell cycle arrest and apoptosis in cancer cells, with a focus on the underlying signaling pathways and experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action: G0/G1 Cell Cycle Arrest

Linalool has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, primarily at the G0/G1 phase.[1] This arrest is a critical cellular response to anti-proliferative signals, preventing the cell from entering the S phase (DNA synthesis) and progressing through the cell division cycle. The mechanism of Linalool-induced G0/G1 arrest involves the modulation of key cell cycle regulatory proteins.

Specifically, in hepatocellular carcinoma (HCC) HepG2 cells, Linalool treatment leads to:

-

Downregulation of Cdk4 and Cyclin A: Cyclin-dependent kinase 4 (Cdk4) and Cyclin A are crucial for the G1 to S phase transition. Their downregulation by Linalool contributes directly to the G0/G1 arrest.[1]

-

Upregulation of p21 and p27: p21 (WAF1/CIP1) and p27 (KIP1) are cyclin-dependent kinase inhibitors (CKIs) that negatively regulate the activity of cyclin-Cdk complexes.[1] By increasing the expression of these inhibitors, Linalool effectively halts cell cycle progression.

Furthermore, in leukemia cells, Linalool treatment results in the strong activation of the tumor suppressor protein p53 and other cyclin-dependent kinase inhibitors, reinforcing its role in promoting cell cycle arrest and apoptosis.[2]

Signaling Pathways Modulated by Linalool

Linalool exerts its effects on the cell cycle machinery by modulating several critical signaling pathways that are often dysregulated in cancer.

Ras/MAPK Signaling Pathway

The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3] In many cancers, this pathway is hyperactivated, promoting uncontrolled cell growth. Linalool has been shown to modulate this pathway in HepG2 cells. Low concentrations of Linalool reduce the levels of membrane-bound Ras, a key upstream activator of the MAPK cascade. This, in turn, affects the phosphorylation status and activity of downstream kinases such as ERK, JNK, and p38. Interestingly, while ERK and Akt activation can be pro-survival mechanisms in response to higher Linalool concentrations, the overall effect of Linalool is anti-proliferative.

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival. Linalool has been demonstrated to interfere with this pathway. At lower concentrations, it reduces Akt activity, while at higher concentrations, it leads to the inhibition of mTOR (mammalian target of rapamycin). The inhibition of the Akt/mTOR pathway is a key mechanism through which Linalool induces apoptosis in cancer cells.

p53 Signaling Pathway

The p53 tumor suppressor pathway plays a paramount role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. Linalool treatment has been shown to cause a robust activation of p53 in leukemia cells. Activated p53 can then transcriptionally activate target genes, including the CKI p21, which contributes to the G1 cell cycle arrest. The activation of p53 is a critical event in Linalool-induced apoptosis in susceptible cancer cells.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Linalool vary depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 Value (mM) | Exposure Time | Reference |

| HepG2 | Hepatocellular Carcinoma | 0 - 2.5 (dose-dependent inhibition) | Not Specified |

Note: The available literature provides a dose range for the inhibitory effects of Linalool on HepG2 cells rather than a specific IC50 value. Further research is required to establish precise IC50 values across a broader range of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of Linalool on cancer cells.

Experimental Workflow

Cell Viability and Proliferation Assays

-

WST-1 Assay (Cell Viability):

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Linalool for the desired time period.

-

Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

BrdU Incorporation Assay (Proliferation):

-

Culture cells in the presence of Linalool.

-

Add BrdU (a synthetic nucleoside analog of thymidine) to the culture medium. Proliferating cells will incorporate BrdU into their DNA.

-

Fix the cells and permeabilize the cell membrane.

-

Add an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme.

-

Quantify the amount of incorporated BrdU by flow cytometry or spectrophotometry.

-

Cell Cycle Analysis by Flow Cytometry

-

Harvest cells after Linalool treatment.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store them at -20°C.

-

Wash the fixed cells to remove the ethanol.

-

Treat the cells with RNase to prevent staining of RNA.

-

Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI) or DAPI.

-

Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection

-

Caspase-3 Activity Assay:

-

Lyse the Linalool-treated cells to release cellular contents.

-

Add a substrate for caspase-3 that, when cleaved, produces a fluorescent or colorimetric signal.

-

Measure the signal using a fluorometer or spectrophotometer. An increased signal indicates higher caspase-3 activity, a hallmark of apoptosis.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Fix and permeabilize the cells.

-

Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which is characteristic of apoptosis.

-

Analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal in apoptotic cells.

-

-

Western Blot for PARP Cleavage:

-

Extract total protein from Linalool-treated cells.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for PARP (Poly (ADP-ribose) polymerase).

-

Use a secondary antibody conjugated to an enzyme for detection. Cleavage of PARP by caspases is a key indicator of apoptosis.

-

-

Mitochondrial Membrane Potential (MMP) Analysis:

-

Incubate cells with a fluorescent dye that accumulates in the mitochondria of healthy cells (e.g., JC-1).

-

In apoptotic cells, the collapse of the MMP prevents the dye from accumulating, resulting in a change in fluorescence.

-

Analyze the fluorescence shift by flow cytometry or fluorescence microscopy.

-

Western Blot Analysis of Signaling Proteins

-

Prepare cell lysates from control and Linalool-treated cells.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Ras, p-ERK, p-Akt, p53, Cdk4, Cyclin A, p21, p27).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion